

Effect of pH and calcium concentration on ERthermAC fluorescence.

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Compound of Interest

Compound Name: ERthermAC

Cat. No.: B1192751

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ERthermAC Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **ERthermAC**, a thermosensitive fluorescent dye for monitoring thermogenesis in the endoplasmic reticulum.

Frequently Asked Questions (FAQs)

Q1: What is **ERthermAC** and what is its primary application?

A1: **ERthermAC** is a novel, BODIPY-based fluorescent dye that localizes to the endoplasmic reticulum (ER) and is used for live-cell imaging of heat production (thermogenesis), particularly in brown adipocytes.[1][2] Its fluorescence intensity is inversely proportional to temperature, allowing for the visualization of cellular temperature changes.[3]

Q2: How does **ERthermAC** fluorescence respond to changes in temperature?

A2: The fluorescence intensity of **ERthermAC** decreases as the temperature increases.[3] A linear reduction in fluorescence intensity has been observed between 18.1 °C and 35.0 °C (−1.07%/°C) and a more rapid, approximately linear reduction between 35.7 °C and 42.8 °C (−4.76%/°C).[3]

Q3: Is **ERthermAC**'s fluorescence affected by changes in intracellular pH?

A3: The fluorescence of **ERthermAC** is only minimally affected by pH changes within a physiological range. Studies have shown that between a pH of 7.0 and 8.1, the fluorescence intensity is reduced by only about 8.5%.^[3] This suggests that pH fluctuations are not a major factor influencing **ERthermAC**'s fluorescence signal during thermogenesis experiments.^[3]

Q4: Does the concentration of calcium in the ER affect **ERthermAC** fluorescence?

A4: No, the fluorescence intensity of **ERthermAC** is not affected by physiological calcium concentrations.^[3] Experiments have demonstrated no change in fluorescence intensity across a calcium concentration range of 10-1000 μM .^[3]

Q5: How photostable is **ERthermAC**?

A5: **ERthermAC** is remarkably photostable, showing negligible photobleaching even under harsh conditions, such as continuous irradiation with a high-power laser.^[3]^[4]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or weak fluorescence signal	1. Incorrect filter set: Ensure you are using the appropriate excitation and emission wavelengths (e.g., Ex/Em: 543/590 nm).[5] 2. Low dye concentration: The recommended concentration is 250 nM.[3] Verify your stock solution and final staining concentration. 3. Insufficient incubation time: Incubate cells with ERthermAC for 20-45 minutes at 37°C.[3][6] 4. Cell health: Ensure cells are healthy and viable before and during the experiment.	
High background fluorescence	1. Incomplete washing: Wash cells thoroughly with PBS twice after incubation with the dye to remove any unbound ERthermAC.[6] 2. Phenol red in media: Use a phenol red-free medium during imaging as it can contribute to background fluorescence.[6]	
No change in fluorescence after stimulation	1. Inactive stimulant: Prepare fresh solutions of your stimulant (e.g., isoproterenol, forskolin) to ensure its activity. 2. Non-responsive cells: Not all cells may respond to the stimulus. Analyze individual cells to identify responders.[4] Approximately 25% of cells in one study were unaffected by	

stimulation.[4] 3. Incorrect timing: The response to a stimulus can have a lag period and occur at different times in individual cells.[4][7] Monitor cells for an extended period (e.g., up to 1.5-2 hours).[5]

Fluorescence intensity decreases in all cells simultaneously

This is the expected response when using a positive control like the uncoupling agent FCCP, which induces a simultaneous reduction in fluorescence intensity across all cells.[4]

Quantitative Data Summary

Table 1: Effect of pH on **ERthermAC** Fluorescence Intensity

pH Range	Change in Fluorescence Intensity	Reference
7.0 to 8.1	~8.5% decrease	[3]

Table 2: Effect of Calcium Concentration on **ERthermAC** Fluorescence Intensity

Calcium Concentration Range	Change in Fluorescence Intensity	Reference
10-1000 μ M	No change observed	[3]

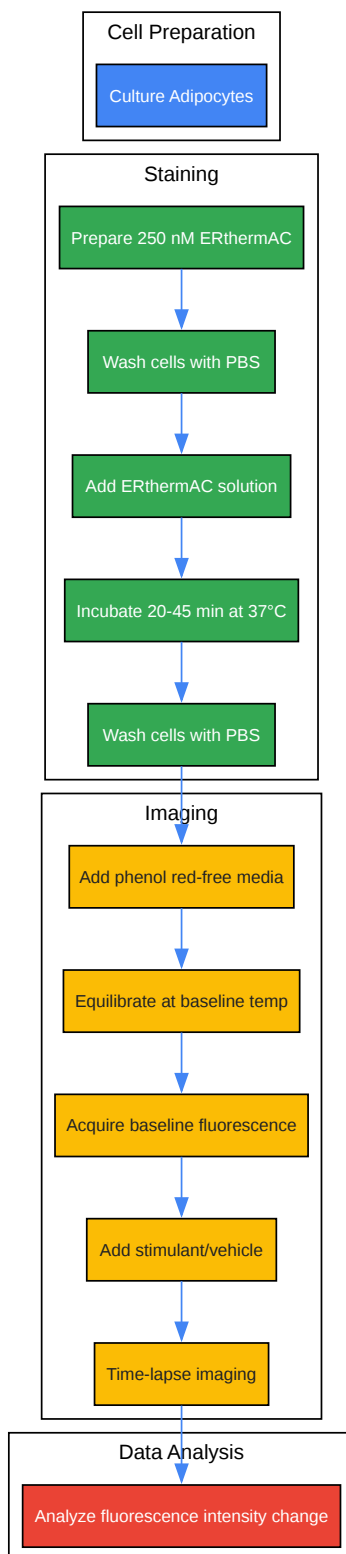
Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Thermogenesis

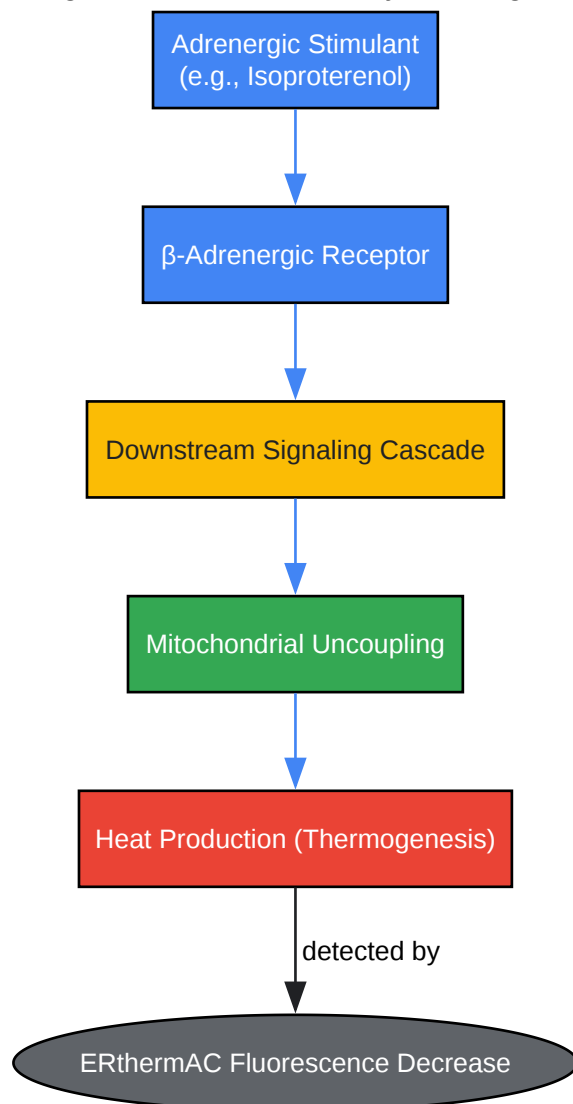
- Cell Preparation: Culture brown or white adipocytes on a suitable imaging dish (e.g., black 96-well plate with a clear bottom).[6]
- Staining Solution Preparation: Prepare a 250 nM **ERthermAC** staining solution in serum-free DMEM.[3][6]
- Cell Staining:
 - Wash the differentiated adipocytes with PBS twice.[6]
 - Add the staining solution to the cells.
 - Incubate at 37°C for 20-45 minutes.[3][6]
- Washing: Wash the cells with PBS twice to remove excess dye.[6]
- Imaging:
 - Add serum-free and phenol red-free DMEM to the cells.[6]
 - Equilibrate the plate at the desired baseline temperature (e.g., 25°C or 37°C) for 15 minutes.[6]
 - Acquire baseline fluorescence images using an appropriate filter set (e.g., Ex/Em: 543/590 nm).[5]
 - Add the desired stimulant (e.g., isoproterenol, forskolin) or vehicle control.
 - Measure fluorescence every 5 minutes for up to 1.5-2 hours.[5]

Visualizations

Experimental Workflow for ERthermAC Imaging



Simplified Adrenergic Stimulation Pathway Leading to Thermogenesis



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